REACTION_SMILES
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[CH2:38]1[O:39][CH2:40][CH2:41][CH2:42]1.[CH3:31][CH2:32][N:33]([CH2:34][CH3:35])[CH2:36][CH3:37].[CH3:43][N:44]([c:45]1[cH:46][cH:47][n:48][cH:49][cH:50]1)[CH3:51].[CH3:52][c:53]1[cH:54][cH:55][cH:56][cH:57][cH:58]1.[OH:1][C:2]1=[CH:3][C:4](=[O:20])[O:5][C:6]([c:8]2[cH:9][cH:10][cH:11][cH:12][cH:13]2)([c:14]2[cH:15][cH:16][cH:17][cH:18][cH:19]2)[CH2:7]1.[c:21]1([CH2:27][C:28]([Cl:29])=[O:30])[cH:22][cH:23][cH:24][cH:25][cH:26]1>>[OH:1][C:2]1=[C:3]([CH2:31][CH2:28][CH2:27][c:21]2[cH:22][cH:23][cH:24][cH:25][cH:26]2)[C:4](=[O:20])[O:5][C:6]([c:8]2[cH:9][cH:10][cH:11][cH:12][cH:13]2)([c:14]2[cH:15][cH:16][cH:17][cH:18][cH:19]2)[CH2:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)c1ccncc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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O=C1C=C(O)CC(c2ccccc2)(c2ccccc2)O1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1C=C(O)CC(c2ccccc2)(c2ccccc2)O1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)Cc1ccccc1
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Name
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Type
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product
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Smiles
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O=C1OC(c2ccccc2)(c2ccccc2)CC(O)=C1CCCc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |